N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal with ammonia and formaldehyde.
Coupling of the Thiadiazole and Imidazole Rings: The final step involves coupling the thiadiazole and imidazole rings through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiadiazole and imidazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and imidazole rings may play a crucial role in binding to these targets, modulating their activity, and triggering downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N~1~-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Uniqueness
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the isopropyl group, which may confer distinct physicochemical properties and biological activities compared to its methyl and ethyl analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS2/c1-7(2)9-14-15-10(19-9)13-8(17)6-18-11-12-4-5-16(11)3/h4-5,7H,6H2,1-3H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZCMHZMAOQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.